molecular formula C10H16N2O2 B114680 tert-Butyl 2-cyanopyrrolidine-1-carboxylate CAS No. 144688-70-0

tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Cat. No.: B114680
CAS No.: 144688-70-0
M. Wt: 196.25 g/mol
InChI Key: MDMSZBHMBCNYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-cyanopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H16N2O2. It is a derivative of pyrrolidine, featuring a tert-butyl ester and a cyano group. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural properties .

Mechanism of Action

Target of Action

The primary target of 1-Boc-2-cyanopyrrolidine is the enzyme cathepsin L . Cathepsin L is a lysosomal cysteine protease that plays a significant role in various physiological processes, including bone resorption and remodeling, thyroid hormone liberation, and immune response processes . It has also been implicated in several degenerative processes and cancer .

Mode of Action

1-Boc-2-cyanopyrrolidine interacts with cathepsin L by binding to the active site of the enzyme, forming a reversible covalent thioimidate intermediate . This interaction inhibits the activity of cathepsin L, thereby affecting its physiological roles .

Biochemical Pathways

The inhibition of cathepsin L by 1-Boc-2-cyanopyrrolidine affects several biochemical pathways. For instance, it can impact the process of bone resorption and remodeling, thyroid hormone liberation, and immune response processes . The exact downstream effects of these pathway alterations would depend on the specific physiological context.

Pharmacokinetics

The compound is slightly soluble in water , which could influence its absorption and distribution in the body. More detailed studies would be needed to fully outline the pharmacokinetic profile of 1-Boc-2-cyanopyrrolidine.

Result of Action

The molecular and cellular effects of 1-Boc-2-cyanopyrrolidine’s action primarily involve the inhibition of cathepsin L activity. This can lead to alterations in the physiological processes that cathepsin L is involved in, such as bone resorption and remodeling, thyroid hormone liberation, and immune response processes . In the context of cancer, inhibiting cathepsin L could potentially reduce tumor invasion and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-cyanopyrrolidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of pyrrolidine with tert-butyl chloroformate to form tert-butyl pyrrolidine-1-carboxylate. This intermediate is then reacted with cyanogen bromide to introduce the cyano group, resulting in this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyanopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 2-cyanopyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

  • tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate
  • tert-Butyl 2-cyanopyrrolidine-1-carboxylate
  • This compound

Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in synthesis and research.

Properties

IUPAC Name

tert-butyl 2-cyanopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMSZBHMBCNYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373536
Record name tert-Butyl 2-cyanopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144688-70-0
Record name 1,1-Dimethylethyl 2-cyano-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144688-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-cyanopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-cyanopyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-cyanopyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-cyanopyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-cyanopyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-cyanopyrrolidine-1-carboxylate
Reactant of Route 5
tert-Butyl 2-cyanopyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.